(4-fluorobenzyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine (4-fluorobenzyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16424424
InChI: InChI=1S/C13H15F2N3.ClH/c1-9-12(13(15)18(2)17-9)8-16-7-10-3-5-11(14)6-4-10;/h3-6,16H,7-8H2,1-2H3;1H
SMILES:
Molecular Formula: C13H16ClF2N3
Molecular Weight: 287.73 g/mol

(4-fluorobenzyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC16424424

Molecular Formula: C13H16ClF2N3

Molecular Weight: 287.73 g/mol

* For research use only. Not for human or veterinary use.

(4-fluorobenzyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine -

Specification

Molecular Formula C13H16ClF2N3
Molecular Weight 287.73 g/mol
IUPAC Name N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H15F2N3.ClH/c1-9-12(13(15)18(2)17-9)8-16-7-10-3-5-11(14)6-4-10;/h3-6,16H,7-8H2,1-2H3;1H
Standard InChI Key ZPULSGCZZMHCJL-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1CNCC2=CC=C(C=C2)F)F)C.Cl

Introduction

(4-fluorobenzyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound with significant potential in medicinal chemistry. It features a fluorinated benzyl group attached to a pyrazole moiety, which enhances its chemical reactivity and biological activity. The compound's CAS number is 1855939-47-7, and its molecular weight is approximately 287.74 g/mol .

Potential Applications

The structural features of (4-fluorobenzyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine suggest potential applications in medicinal chemistry. Its ability to form stable interactions with biological macromolecules makes it an interesting candidate for drug discovery and development.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
5-Fluoro-1,3-dimethyl-1H-pyrazoleContains a pyrazole ring without additional substituentsSimpler structure potentially leading to different reactivity
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanoneIncorporates a chloro group instead of fluorineDifferent halogen may affect biological activity
5-Fluoro-1H-pyrazoleA basic pyrazole structure lacking substituent complexityLess functional diversity compared to the target compound

Research Findings and Future Directions

Research on compounds with similar structures indicates significant biological activities, including potential roles in drug development. Interaction studies with biological targets are crucial for understanding the pharmacokinetics and pharmacodynamics of (4-fluorobenzyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine.

Future research should focus on optimizing synthesis conditions to enhance yields and purity, as well as exploring its interactions with biological macromolecules to uncover its full potential in medicinal chemistry.

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